methyl 5-hydroxy-2,3-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the fifth position and methyl groups at the second and third positions on the benzene ring. This compound is often used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification of 5-hydroxy-2,3-dimethylbenzoic acid
Starting Material: 5-hydroxy-2,3-dimethylbenzoic acid.
Reagents: Methanol and a strong acid catalyst such as sulfuric acid.
Conditions: The reaction mixture is heated under reflux, typically at temperatures around 60-70°C, for several hours to ensure complete esterification.
Procedure: The benzoic acid derivative is dissolved in methanol, and sulfuric acid is added dropwise. The mixture is then heated under reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, neutralized with a base such as sodium bicarbonate, and the product is extracted with an organic solvent like dichloromethane.
-
Industrial Production Methods
Large-Scale Esterification: In industrial settings, the esterification process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.
Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids, while the hydroxyl group can be converted to a ketone or aldehyde.
-
Reduction
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Products: Reduction of the ester group can yield the corresponding alcohol, while the hydroxyl group remains unchanged.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: Typically performed under reflux in the presence of a base such as pyridine.
Products: Substitution of the hydroxyl group with a halogen to form halogenated derivatives.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Methyl 5-hydroxy-2,3-dimethylbenzoate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring benzoic acid derivatives.
Medicine
Pharmaceutical Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Utilized in the development of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which methyl 5-hydroxy-2,3-dimethylbenzoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme catalysis. In pharmaceutical applications, the compound’s structure allows it to fit into binding sites of target proteins, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2,3-dimethylbenzoate: Similar structure but with the hydroxyl group at the fourth position.
Methyl 5-hydroxy-2,4-dimethylbenzoate: Similar structure but with the methyl groups at the second and fourth positions.
Ethyl 5-hydroxy-2,3-dimethylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-hydroxy-2,3-dimethylbenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical behaviors and biological activities compared to its isomers and analogs.
Properties
CAS No. |
5628-58-0 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.